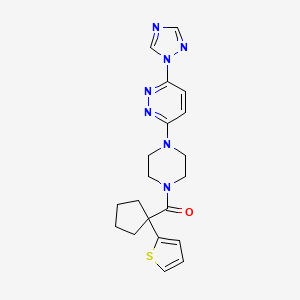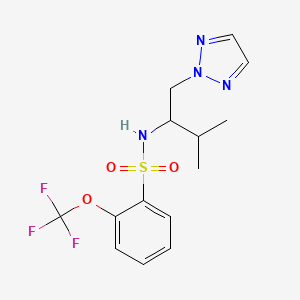
(1-(Thiophen-2-yl)cyclopentyl)(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C20H23N7OS and its molecular weight is 409.51. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazole sind privilegierte Strukturmotive in der Wirkstoffforschung aufgrund ihrer vielfältigen biologischen Aktivitäten. Der 1,2,3-Triazol-Kern dieser Verbindung kann als Gerüst für die Entwicklung neuartiger Medikamente dienen. Forscher können Modifikationen um dieses zentrale Motiv herum untersuchen, um die Bioaktivität, Selektivität und pharmakokinetischen Eigenschaften zu verbessern .
Anticancer Potential
Der 1,2,3-Triazol-Rest wurde mit Antikrebs-Eigenschaften in Verbindung gebracht. Untersuchen Sie, ob diese Verbindung zytotoxische Wirkungen gegen bestimmte Krebszelllinien aufweist. In-vitro-Studien können ihr Potenzial als Antikrebsmittel beurteilen .
Antibakterielle und antivirale Anwendungen
Angesichts der Bedeutung der Bekämpfung von Infektionskrankheiten beurteilen Sie, ob diese Verbindung antibakterielle oder antivirale Aktivität zeigt. Screening-Assays gegen relevante Krankheitserreger können Aufschluss über ihre Wirksamkeit geben .
Supramolekulare Chemie
1,2,3-Triazole nehmen an supramolekularen Wechselwirkungen teil. Untersuchen Sie, ob diese Verbindung Komplexe mit anderen Molekülen bilden, sich selbst zusammensetzen oder als Wirt für Gastmoleküle dienen kann. Solche Studien tragen zu unserem Verständnis von molekularer Erkennung und Selbstorganisation bei .
Fluoreszenz-Bildgebung
Erforschen Sie das Potenzial der Verbindung als fluoreszierende Sonde. Ihr 1,2,3-Triazol-Kern könnte als Fluorophor dienen und die Visualisierung bestimmter zellulärer Prozesse oder Biomoleküle ermöglichen. Fluoreszenz-Bildgebung ist entscheidend für die biologische Forschung und Diagnostik .
Materialwissenschaften
Beurteilen Sie, ob diese Verbindung in Materialien wie Polymeren oder Nanopartikeln eingebaut werden kann. Ihre einzigartige Struktur kann wünschenswerte Eigenschaften verleihen, wie z. B. erhöhte mechanische Festigkeit, Leitfähigkeit oder Reaktionsfähigkeit auf externe Reize .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 . Therefore, it’s plausible that this compound may also target similar cell lines or proteins within these cells.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structural similarity to 1,2,4-triazole benzoic acid hybrids, it can be inferred that this compound might inhibit the proliferation of cancer cells by inducing apoptosis .
Result of Action
Based on the potential anticancer activity, it can be inferred that the compound might induce apoptosis in cancer cells, thereby inhibiting their proliferation .
Eigenschaften
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7OS/c28-19(20(7-1-2-8-20)16-4-3-13-29-16)26-11-9-25(10-12-26)17-5-6-18(24-23-17)27-15-21-14-22-27/h3-6,13-15H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLJMDHRRRFKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2506272.png)
![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)

![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)
![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methanesulfonylbenzamide](/img/structure/B2506280.png)

![N-(butan-2-yl)-3-{2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2506283.png)

![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)


![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)
